molecular formula C25H38O4 B1203935 Androstenediol dipropionate CAS No. 2297-30-5

Androstenediol dipropionate

Cat. No.: B1203935
CAS No.: 2297-30-5
M. Wt: 402.6 g/mol
InChI Key: ZDDFOEZPFDWEQS-YMKPZFJOSA-N
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Description

Androstenediol dipropionate, also known as 5-androstenediol 3β,17β-dipropionate, is a synthetic anabolic–androgenic steroid and an androgen ester. It is the dipropionate diester of 5-androstenediol (androst-5-ene-3β,17β-diol). This compound has been marketed under various brand names, including Bisexovis, Bisexovister, Ginandrin, and Stenandiol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of androstenediol dipropionate involves the esterification of 5-androstenediol with propionic acid. The reaction typically requires the use of acid anhydrides or acid chlorides as reagents. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Androstenediol dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Androstenediol dipropionate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential therapeutic effects, including its role in hormone replacement therapy and immune system modulation.

    Industry: Utilized in the development of performance-enhancing drugs and supplements.

Mechanism of Action

Androstenediol dipropionate exerts its effects through its conversion to active metabolites, including testosterone. The compound is hydrolyzed to release 5-androstenediol, which is then converted to testosterone by the enzyme 3β-hydroxysteroid dehydrogenase. Testosterone interacts with androgen receptors, leading to the activation of various signaling pathways that regulate gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Androstenediol dipropionate is unique due to its esterified form, which enhances its stability and prolongs its duration of action compared to its non-esterified counterparts. This makes it a valuable compound for research and therapeutic applications .

Properties

CAS No.

2297-30-5

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-propanoyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate

InChI

InChI=1S/C25H38O4/c1-5-22(26)28-17-11-13-24(3)16(15-17)7-8-18-19-9-10-21(29-23(27)6-2)25(19,4)14-12-20(18)24/h7,17-21H,5-6,8-15H2,1-4H3/t17-,18-,19-,20-,21-,24-,25-/m0/s1

InChI Key

ZDDFOEZPFDWEQS-YMKPZFJOSA-N

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4OC(=O)CC)C)C

SMILES

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)CC)C)C

Canonical SMILES

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)CC)C)C

2297-30-5

Synonyms

5 Androstene 3,17 diol
5 Androstene 3beta 17beta Diol
5-Androstene-3,17-diol
5-Androstene-3beta-17beta-Diol
Androst 5 ene 3 beta,17 beta Diol
Androst 5 ene 3,17 diol
Androst-5-ene-3 beta,17 beta-Diol
Androst-5-ene-3,17-diol
Androstenediol
Bisexovister
delta 5 Androstene 3 beta,17 beta Diol
Delta 5 Androstenediol
delta 5-Androstene-3 beta,17 beta-Diol
Delta 5-Androstenediol
Hermaphrodiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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